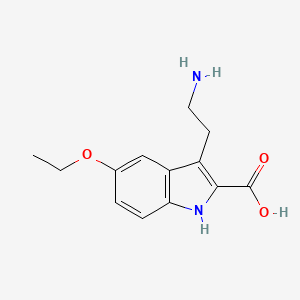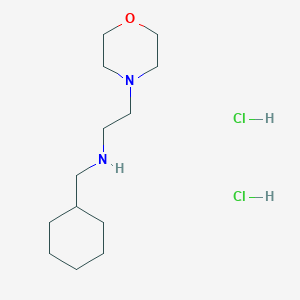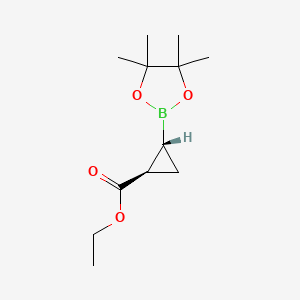
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one is used as a precursor in the synthesis of various organic compounds. For instance, it plays a role in the Michael addition for synthesizing Warfarin and its analogues, demonstrating its utility in complex organic syntheses (Alonzi et al., 2014).
Antimicrobial Properties
- This compound exhibits antimicrobial activities. A study synthesized a derivative of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one and found it effective against various bacterial and fungal strains (Okasha et al., 2022).
Structural Analysis
- The structural aspects of related chromene compounds have been extensively studied, revealing insights into their crystal structure and molecular interactions (Wang et al., 2005).
Bioactivity and Therapeutic Potential
- Research on similar chromene derivatives has indicated potential bioactivity, such as anti-inflammatory and antimicrobial effects. These studies underscore the therapeutic potential of chromene compounds (Liu et al., 2008).
Apoptosis Induction
- A study identified a chromene derivative as a potent apoptosis inducer, suggesting its potential in cancer treatment (Kemnitzer et al., 2004).
Sensor Development
- Chromene compounds have been utilized in developing chemical sensors for detecting ions like Cu2+ and CN− in aqueous solutions, highlighting their applications in environmental monitoring (Jo et al., 2014).
Molecular Docking and Analysis
- Advanced computational techniques like molecular docking have been applied to chromene derivatives to understand their interactions with biological targets, which is crucial for drug design and discovery (Sert et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing chromene derivatives with various functional groups have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Iaroshenko et al., 2012).
Phototransformation Studies
- Studies on the phototransformation of chromenones have provided insights into their chemical behavior under UV light, which is important for understanding their stability and potential applications in photochemistry (Khanna et al., 2015).
Fluorescent Probes
- Chromene-based compounds have been used to create fluorescent probes for bio-imaging, demonstrating their utility in biological research and diagnostics (Hu et al., 2014).
Corrosion Inhibition
- The efficacy of chromene derivatives in inhibiting corrosion in metals has been explored, suggesting their potential use in industrial applications (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
3-(3-amino-4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-7-6-10(9-13(15)17)12-8-11-4-2-3-5-14(11)20-16(12)18/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOCPCJBOVGRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)
![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)
![ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2644989.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)